

2'-azido guanosine X-ray crystallographic analysis

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Compound Focus: 2'-Azido guanosine

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Synthesis and Structural Characterization

The key information available primarily concerns the synthesis and confirmation of the RNA's A-form helix when modified with 2'-azido nucleosides. The synthesis and structural data for **2'-azido guanosine** are part of a broader study on all four 2'-azido ribonucleosides.

- **Synthesis:** Novel **2'-azido guanosine** (and 2'-azido cytidine) phosphoramidite building blocks were synthesized and **efficiently incorporated into RNA** using solid-phase phosphoramidite chemistry, successfully overcoming the challenge of the reactive azido group [1].
- **Structural Confirmation via X-ray Crystallography:** X-ray analysis of RNA oligos containing 2'-azido uridine and 2'-azido adenosine revealed that the 2'-azido modification is compatible with an **A-form double helical structure** [1]. The table below summarizes the core structural findings:

Structural Aspect	Observation with 2'-Azido Modification
Ribose Conformation	Favors the C3'-endo (Northern) sugar pucker, typical of A-form RNA [1].
Minor Groove Hydration	Exhibits distinct, water-bridged hydrogen-bonding patterns in the minor groove [1].
Overall Helical Geometry	Maintains the canonical A-form RNA structure [1].

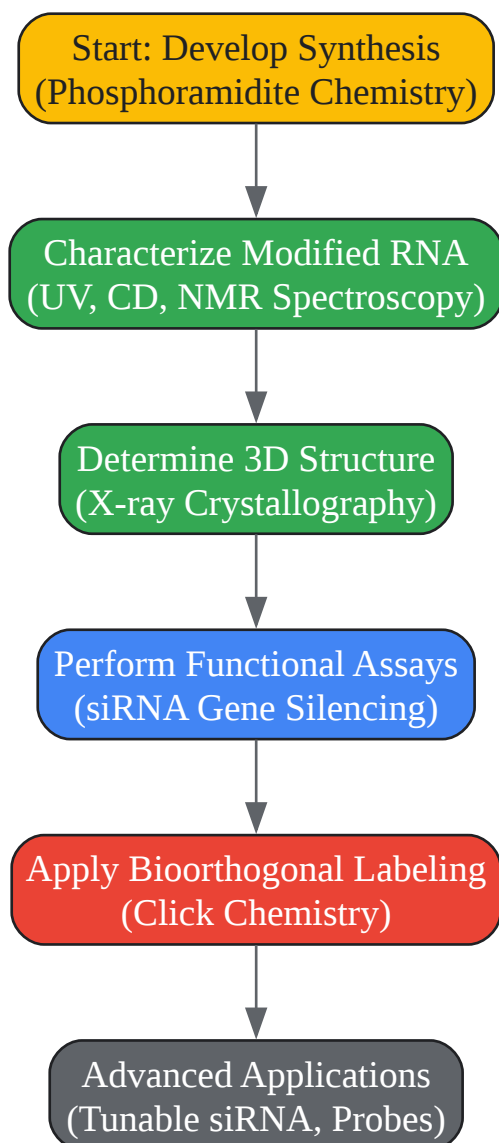
Biochemical Applications and Properties

The study also characterized the biochemical utility of **2'-azido guanosine** and other 2'-azido nucleosides, highlighting their versatility.

- **siRNA Gene Silencing:** In a functional assay, siRNA guide strands containing 2'-azido modifications (including **2'-azido guanosine**) were well-tolerated and effectively silenced the *BASP1* gene in chicken fibroblasts, even when placed directly at the cleavage site [1].
- **Combinatorial Modifications:** The 2'-azido modification is compatible with other common RNA modifications, such as 2'-fluoro and 2'-O-methyl. This allows for the creation of siRNAs with rich modification patterns to **tune properties like nuclease resistance** [1].
- **Bioorthogonal Click Labeling:** The azido group enables efficient **fluorescent labeling of RNA** via copper-catalyzed azide-alkyne cycloaddition (Click chemistry) without disrupting the RNA's biological function [1].

Experimental Workflow: From Synthesis to Application

The diagram below summarizes the key experimental stages for working with **2'-azido guanosine** in RNA, from synthesis to final application.



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Key Takeaways and Research Implications

For researchers, the primary value of **2'-azido guanosine** lies in its dual functionality:

- **Structural Minimalist:** It acts as a nearly neutral replacement for the 2'-OH group, maintaining the native C3'-endo conformation and A-form geometry of RNA, which is crucial for its activity [1].
- **Chemical Handle:** The azido group provides a bioorthogonal chemical handle for postsynthetic conjugation, labeling, and attachment of other functional molecules [1].

This combination makes it a powerful tool for probing RNA structure and function, developing sophisticated siRNA therapeutics with enhanced stability, and creating diagnostic probes.

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References

1. 2'-azido-2 RNA, a versatile tool for chemical biology: synthesis, X-ray... Azido
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